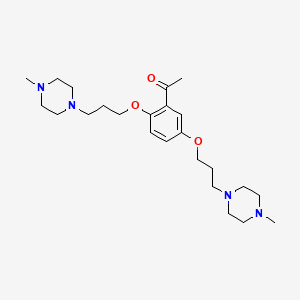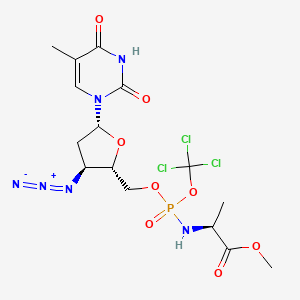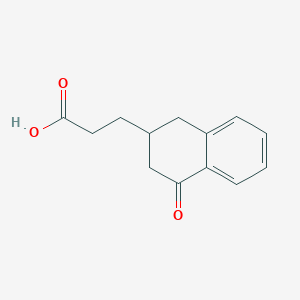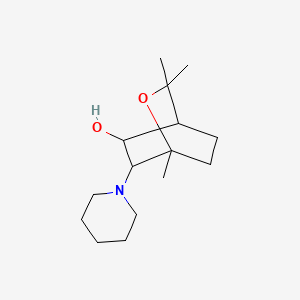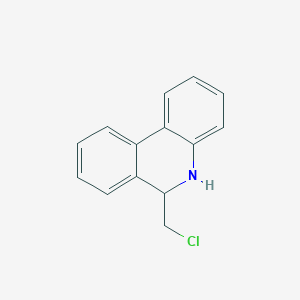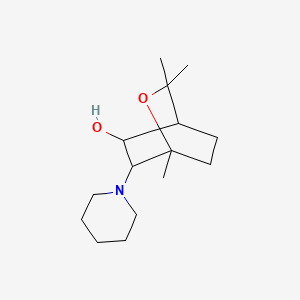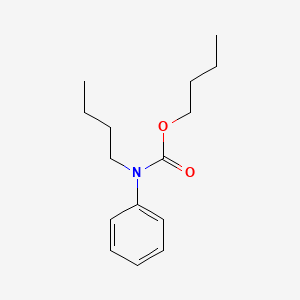
Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid is a complex coordination compound It features a cobalt ion coordinated with multiple ligands, including azo compounds and sulfonamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex coordination compounds typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. For example, the cobalt salt (such as cobalt(II) chloride) can be reacted with the ligands in a solvent like ethanol or water, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The purification of the final product can be achieved through crystallization, filtration, and washing steps.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the cobalt ion changes its oxidation state.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of cobalt.
Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as amines, phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state cobalt complex, while substitution could result in a new coordination compound with different ligands.
科学的研究の応用
Chemistry
These compounds are studied for their electronic and magnetic properties, which can be useful in catalysis and materials science.
Biology
In biological research, such compounds can be used as models to study metalloenzymes and their mechanisms.
Medicine
Some coordination compounds have potential therapeutic applications, such as in cancer treatment or as antimicrobial agents.
Industry
In industry, these compounds can be used in dyeing processes, as catalysts in chemical reactions, and in the development of new materials.
作用機序
The mechanism by which these compounds exert their effects often involves interactions with biological molecules or catalytic sites. The cobalt ion can coordinate with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of the application.
類似化合物との比較
Similar Compounds
- Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))
- Cobaltate(1-), (N-(8-((5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-7-(hydroxy-kappaO)-1-naphthalenyl)acetamidato(2-))(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamid)
Uniqueness
This compound’s uniqueness lies in its specific ligand arrangement and the resulting chemical properties. The presence of azo groups and sulfonamides can impart unique electronic and steric characteristics, making it distinct from other cobalt coordination compounds.
特性
CAS番号 |
68239-47-4 |
|---|---|
分子式 |
C34H28CoN9O9S2 |
分子量 |
829.7 g/mol |
IUPAC名 |
8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/C18H16N4O5S.C16H15N5O4S.Co/c1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;/h2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);2-9,15,22H,1H3,(H2,17,24,25);/q;;+3/p-3 |
InChIキー |
GYYKAVHKTXLJDL-UHFFFAOYSA-K |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])C3=CC=CC=C3.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
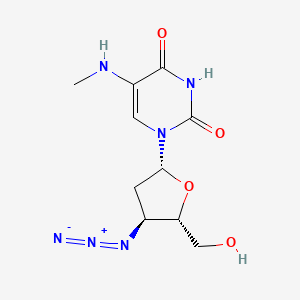

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
